

A Comprehensive Technical Guide to 1-Hexadecanol-d5: Molecular Weight, Analysis, and Application

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Compound of Interest

Compound Name: 1-Hexadecanol-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **1-Hexadecanol-d5**, a deuterated form of the long-chain fatty alcohol, 1-Hexadecanol. This document details its molecular weight, outlines a standard experimental protocol for its characterization, and presents a hypothetical application in metabolic research. The inclusion of structured data and visual diagrams aims to facilitate a clear understanding for researchers and professionals in the fields of chemistry and drug development.

Core Quantitative Data

A direct comparison of the fundamental properties of 1-Hexadecanol and its deuterated analog, **1-Hexadecanol-d5**, is presented below. The substitution of five hydrogen atoms with deuterium results in a tangible increase in molecular weight, a key characteristic for its use as a tracer in mass spectrometry-based analyses.

Property	1-Hexadecanol	1-Hexadecanol-d5
Molecular Formula	C ₁₆ H ₃₄ O	C ₁₆ H ₂₉ D ₅ O
Molar Mass (g/mol)	242.44[1][2][3][4]	247.47
Appearance	White solid	White solid
Melting Point (°C)	48-50[3]	Similar to 1-Hexadecanol
Boiling Point (°C)	179-181 at 10 mmHg[3]	Similar to 1-Hexadecanol
Density (g/mL at 25°C)	0.818	Slightly higher than 1-Hexadecanol

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol outlines a standard method for the determination of the molecular weight of **1-Hexadecanol-d5** using electrospray ionization mass spectrometry (ESI-MS).

Objective: To confirm the molecular weight of **1-Hexadecanol-d5**.

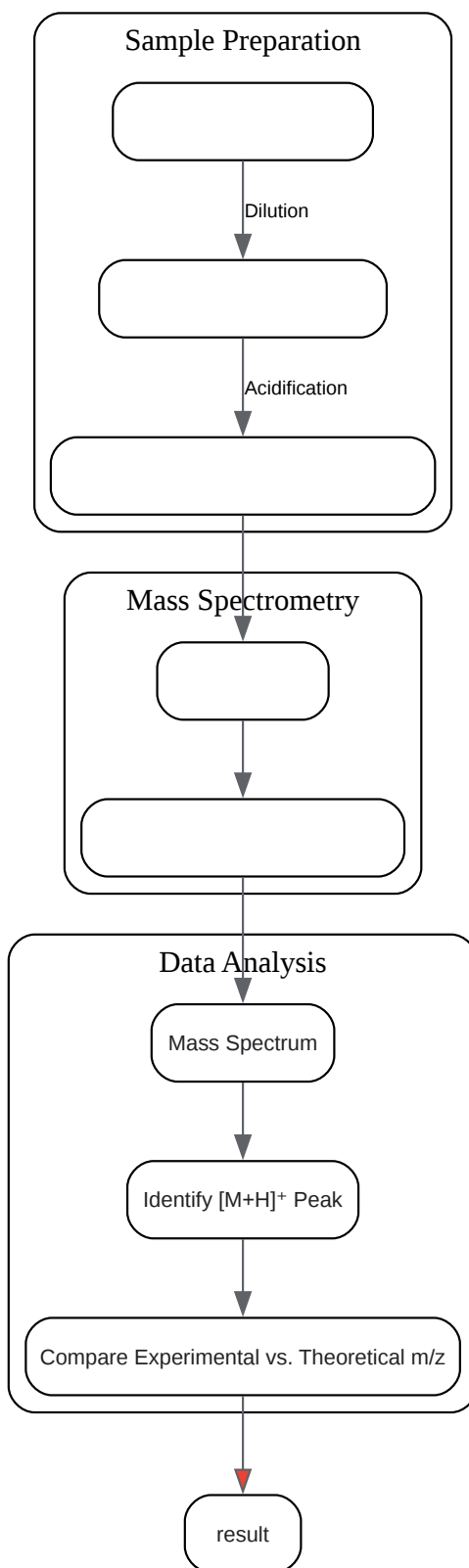
Materials:

- **1-Hexadecanol-d5** standard
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Electrospray Ionization Mass Spectrometer

Procedure:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **1-Hexadecanol-d5** in methanol.
 - From the stock solution, prepare a 10 µg/mL working solution in methanol.

- To the working solution, add 0.1% formic acid to promote ionization.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the instrument to positive ion detection mode.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for a stable signal.
- Data Acquisition:
 - Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5 $\mu\text{L}/\text{min}$).
 - Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion of **1-Hexadecanol-d5** (e.g., m/z 200-300).
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule, $[\text{M}+\text{H}]^+$.
 - The theoretical m/z for the $[\text{M}+\text{H}]^+$ ion of **1-Hexadecanol-d5** is calculated as: (Molecular Weight of **1-Hexadecanol-d5**) + (Atomic Weight of Hydrogen) = $247.47 + 1.008 = 248.478$.
 - Compare the experimentally observed m/z value with the theoretical value to confirm the molecular weight.



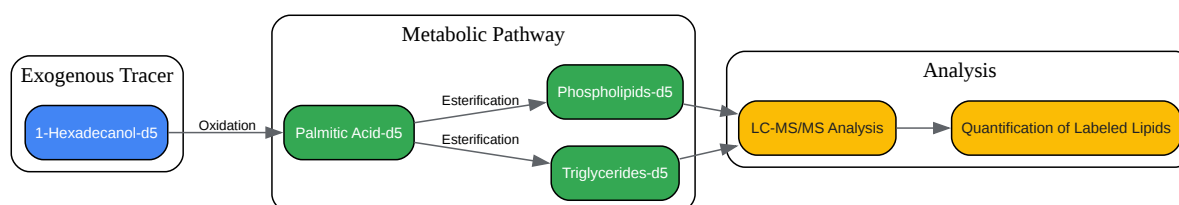
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Experimental Workflow for Molecular Weight Determination.

Application in Metabolic Tracing

Deuterium-labeled compounds like **1-Hexadecanol-d5** are invaluable tools in metabolic research. They can be used as tracers to follow the metabolic fate of the parent molecule through various biochemical pathways without altering its fundamental chemical properties.

The diagram below illustrates a hypothetical signaling pathway where **1-Hexadecanol-d5** could be utilized to trace its conversion to palmitic acid-d5 and subsequent incorporation into complex lipids.



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*Hypothetical Metabolic Tracing of **1-Hexadecanol-d5**.*

In this conceptual pathway, externally supplied **1-Hexadecanol-d5** is taken up by cells and oxidized to palmitic acid-d5. This labeled fatty acid can then be incorporated into various lipid species, such as phospholipids and triglycerides. By using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can track and quantify the appearance of the deuterium label in these downstream metabolites, providing valuable insights into lipid metabolism and dynamics. The stable isotope label allows for differentiation from the endogenous, unlabeled pool of these molecules.

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